

Synthesis and Purification of Desmethylocitalopram: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Desmethylocitalopram

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This technical guide provides a comprehensive overview of the synthesis and purification of **desmethylocitalopram**, a primary active metabolite of the widely-used antidepressant citalopram.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for the chemical synthesis and subsequent purification of **desmethylocitalopram** for research applications.

Introduction

Desmethylocitalopram, also known as norcitalopram, is a pharmacologically active molecule that, like its parent compound, functions as a selective serotonin reuptake inhibitor (SSRI).[2] The in-vivo metabolism of citalopram to **desmethylocitalopram** is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6.[1] Further N-demethylation to **desmethylocitalopram** is catalyzed by CYP2D6.[1] Understanding the pharmacological and toxicological profile of **desmethylocitalopram** is crucial for a comprehensive understanding of the therapeutic effects and potential drug-drug interactions of citalopram. Access to high-purity **desmethylocitalopram** is therefore essential for a variety of research applications, including in-vitro and in-vivo pharmacological studies, analytical standard development, and metabolic profiling.

This guide focuses on a well-established and efficient chemical synthesis of **desmethylocitalopram** via the N-demethylation of citalopram, followed by detailed purification protocols.

Chemical Synthesis of Desmethylocitalopram

The most common and high-yielding laboratory-scale synthesis of **desmethylocitalopram** involves the N-demethylation of the tertiary amine of citalopram. The von Braun reaction, utilizing cyanogen bromide, has been historically used for such transformations. However, a more contemporary and efficient method employs 1-chloroethyl chloroformate (ACE-Cl), which has been reported to produce **desmethylocitalopram** in high yields.^[1]

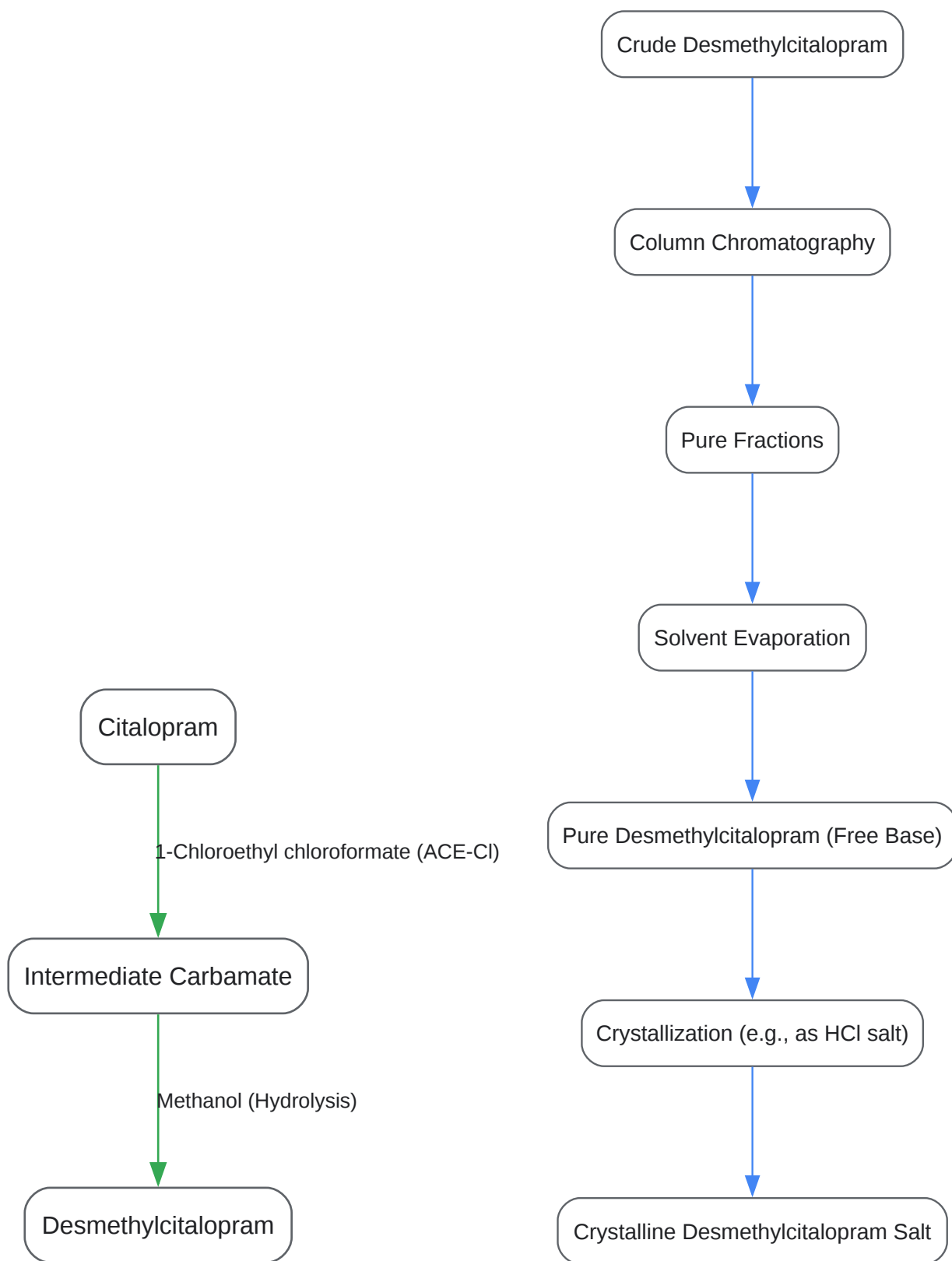
A notable improved synthesis of N-**desmethylocitalopram** involves the N-demethylation of citalopram using 1-chloroethyl chloroformate, resulting in a yield of 87%.^[1]

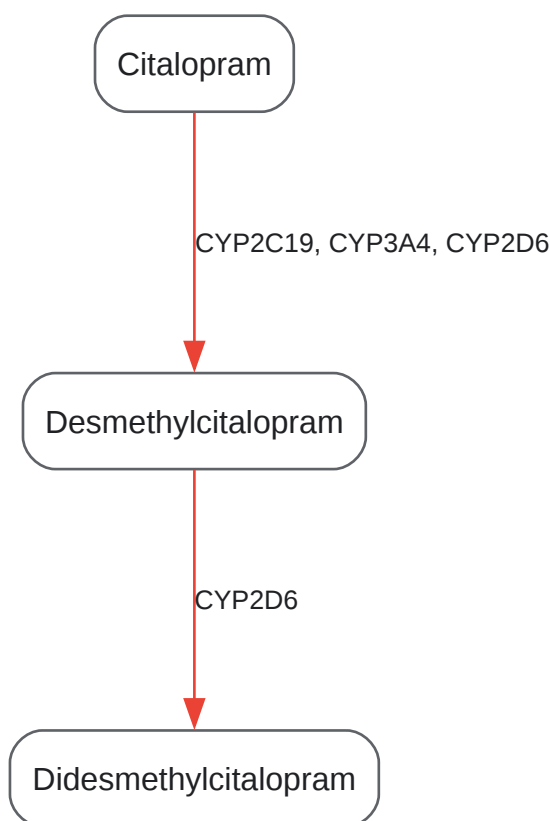
Synthetic Pathway

The synthesis proceeds in two main steps:

- **Carbamate Formation:** Citalopram is reacted with 1-chloroethyl chloroformate (ACE-Cl) to form an intermediate carbamate.
- **Hydrolysis:** The carbamate intermediate is then hydrolyzed, typically with methanol, to yield the desired secondary amine, **desmethylocitalopram**.

Diagram of the Synthetic Pathway





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- 2. Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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